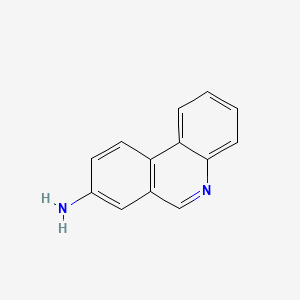
8-Phenanthridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenanthridinamine, also known as 8-Aminophenanthridine, is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a phenanthridine core with an amino group attached at the 8th position, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenanthridinamine typically involves the cyclization of appropriate precursors. One common method is the Pictet-Hubert reaction, where 2-aminobiphenyl reacts with formaldehyde in the presence of zinc chloride at elevated temperatures . Another method involves the use of phosphorus oxychloride and nitrobenzene as solvents, which improves the reaction conditions and yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Phenanthridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted phenanthridines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Phenanthridinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenanthridines with different functional groups.
Scientific Research Applications
8-Phenanthridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Acts as a fluorescent probe for DNA binding studies due to its ability to intercalate with DNA.
Medicine: Investigated for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 8-Phenanthridinamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This property makes it a potential candidate for anticancer therapies, as it can induce apoptosis in cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Phenanthridine: The parent compound, lacking the amino group at the 8th position.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Phenanthridinone: The oxidized form of phenanthridine, often used in similar applications
Uniqueness: 8-Phenanthridinamine’s unique structure, with an amino group at the 8th position, provides it with distinct chemical reactivity and biological activity. This makes it more versatile compared to its parent compound, phenanthridine, and other similar molecules .
Properties
CAS No. |
74340-55-9 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
phenanthridin-8-amine |
InChI |
InChI=1S/C13H10N2/c14-10-5-6-11-9(7-10)8-15-13-4-2-1-3-12(11)13/h1-8H,14H2 |
InChI Key |
AOGCNGQOLXBQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
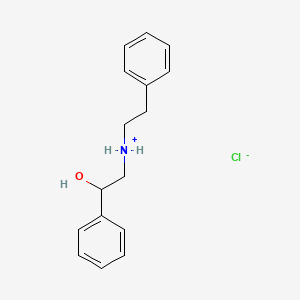


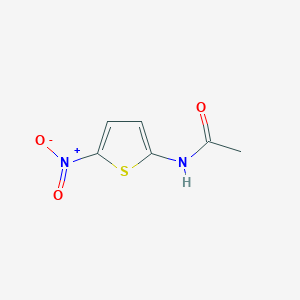
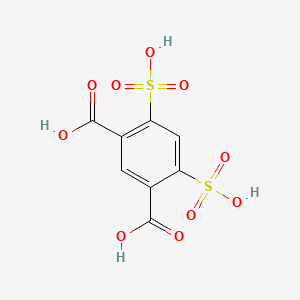
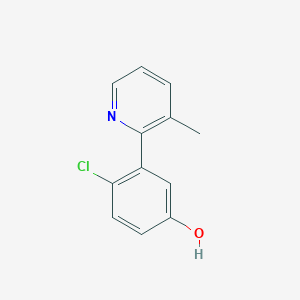
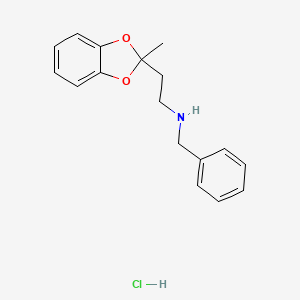
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
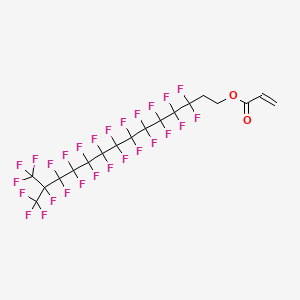
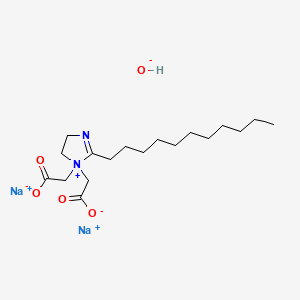

![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)
